molecular formula C8H12O B8352000 1-(1-Methylcyclopropyl)but-3-en-1-one

1-(1-Methylcyclopropyl)but-3-en-1-one

Cat. No. B8352000
M. Wt: 124.18 g/mol
InChI Key: TXKUTHYJDPLEBK-UHFFFAOYSA-N
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Patent
US09403846B2

Procedure details

To a suspension of lithium aluminum hydride (7.17 g, 189 mmol) in tetrahydrofuran (200 mL) at −78° C. was added drop-wise a solution of 1-(1-methylcyclopropyl)but-3-en-1-one (C51) (15.6 g, 126 mmol) in tetrahydrofuran (100 mL). After the addition, the mixture was stirred at −78° C. for 0.5 hours. The reaction mixture was quenched with water (7 mL) at −78° C., then dichloromethane (100 mL) was added and the mixture was stirred at room temperature for 0.5 hours. The mixture was filtered, the filter cake was washed with dichloromethane (2×150 mL), and the combined filtrates were dried and concentrated in vacuo to give crude product; purification via silica gel chromatography (Gradient: 4% to 10% ethyl acetate in petroleum ether) afforded the product as a yellow oil. Yield: 12 g, 95 mmol, 76% over 2 steps. 1H NMR (400 MHz, CDCl3) δ 5.68-5.90 (m, 1H), 5.07-5.17 (m, 2H), 2.92 (dd, J=13.2, 4.4 Hz, 1H), 2.25-2.40 (m, 2H), 1.06 (s, 3H), 0.38-0.45 (m, 2H), 0.30-0.36 (m, 2H).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([C:11](=[O:15])[CH2:12][CH:13]=[CH2:14])[CH2:10][CH2:9]1>O1CCCC1>[CH3:7][C:8]1([CH:11]([OH:15])[CH2:12][CH:13]=[CH2:14])[CH2:10][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
CC1(CC1)C(CC=C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (7 mL) at −78° C.
ADDITION
Type
ADDITION
Details
dichloromethane (100 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane (2×150 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
purification via silica gel chromatography (Gradient: 4% to 10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(CC1)C(CC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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